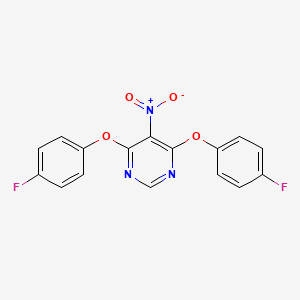

4,6-Bis(4-fluorophenoxy)-5-nitropyrimidine

Description

4,6-Bis(4-fluorophenoxy)-5-nitropyrimidine is a nitrogen-rich heterocyclic compound characterized by a pyrimidine core substituted with two 4-fluorophenoxy groups at positions 4 and 6 and a nitro group at position 5. Fluorinated aromatic substituents enhance molecular stability through electron-withdrawing effects, making this compound a candidate for applications in propellants, explosives, and pharmaceuticals .

Properties

IUPAC Name |

4,6-bis(4-fluorophenoxy)-5-nitropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F2N3O4/c17-10-1-5-12(6-2-10)24-15-14(21(22)23)16(20-9-19-15)25-13-7-3-11(18)4-8-13/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZBXLIIKZSUMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C(=NC=N2)OC3=CC=C(C=C3)F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(4-fluorophenoxy)-5-nitropyrimidine typically involves the reaction of 4-fluorophenol with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The nitro group is introduced through nitration reactions using reagents like nitric acid or a nitrating mixture.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4,6-Bis(4-fluorophenoxy)-5-nitropyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Nucleophilic Substitution: Products with different substituents replacing the fluorine atoms.

Reduction: 4,6-Bis(4-fluorophenoxy)-5-aminopyrimidine.

Oxidation: Various oxidized derivatives depending on the conditions used.

Scientific Research Applications

Chemistry: In chemistry, 4,6-Bis(4-fluorophenoxy)-5-nitropyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in biochemical assays.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of 4,6-Bis(4-fluorophenoxy)-5-nitropyrimidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorophenoxy groups enhance binding affinity to certain proteins or enzymes. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Phenoxy-Substituted Derivatives

- 4,6-Bis[4-(tert-butyl)phenoxy]-5-nitropyrimidine (CAS 329704-93-0): Substituents: Bulky tert-butylphenoxy groups. Molar Mass: 421.49 g/mol; Density: 1.163 g/cm³; Boiling Point: 506.9°C .

- 4,6-Bis(4-fluorophenoxy)-5-nitropyrimidine: Substituents: Electron-withdrawing 4-fluorophenoxy groups. Expected Properties: Fluorine’s electronegativity likely enhances thermal stability and nitro group reactivity. Lower molar mass (compared to tert-butyl analogs) may improve solubility in organic media.

Chloro-Substituted Derivatives

- 4,6-Dichloro-5-nitropyrimidine (CAS 4316-93-2): Substituents: Chlorine atoms at positions 4 and 6. Applications: Intermediate in synthesizing energetic materials and pharmaceuticals. Chlorine’s electron-withdrawing nature stabilizes the nitro group but may increase sensitivity to hydrolysis . Electrochemical Performance: Chlorinated nitropyrimidines exhibit higher cathode potentials (0.005 A/g discharge rate) compared to nitrobenzene derivatives, suggesting superior energy density in battery applications .

Triazole-Containing Energetic Compounds

- DANTNP (4,6-Bis(3-amino-5-nitro-1,2,4-triazol-1-yl)-5-nitropyrimidine): Substituents: Amino-nitro-triazole groups. Applications: Used in explosives for its high stability and energy release. Triazole rings contribute to nitrogen-rich content (≈70% N), enhancing detonation velocity .

Medicinal Chemistry Analogs

- Morpholine-Substituted 5-Nitropyrimidines: Substituents: Morpholine at position 4. Bioactivity: Demonstrated strong binding to O6-Methylguanine-DNA methyltransferase (MGMT), a cancer therapy target. The morpholine group’s flexibility improves protein binding compared to bulkier substituents . Comparison: Fluorophenoxy groups in this compound may offer a balance between steric bulk and electronic effects, though direct biological data is lacking.

Energetic Materials

- Fluorinated pyrimidines exhibit superior thermal stability over non-fluorinated analogs due to strong C-F bonds and electron-withdrawing effects. This makes them suitable for high-temperature applications in propellants .

- Triazole-containing derivatives (e.g., DANTNP) outperform pyrimidines in detonation velocity but require careful handling due to higher sensitivity .

Electrochemical Performance

Crystallography and Stability

- Fluorophenyl-substituted pyrimidines (e.g., N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine) form stable crystals via intramolecular hydrogen bonding, a feature likely shared by this compound .

Biological Activity

4,6-Bis(4-fluorophenoxy)-5-nitropyrimidine (CAS No. 294849-15-3) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Molecular Characteristics

- Molecular Weight : 290.21 g/mol

- Melting Point : Not specified in available literature

- Solubility : Generally soluble in organic solvents; specific solubility in water is not documented.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzyme Activity : Similar compounds have shown the ability to inhibit various enzymes involved in cellular processes, potentially impacting metabolic pathways.

- Antimicrobial Properties : The presence of the nitro group is indicative of potential antimicrobial activity, as nitro-containing compounds often exhibit broad-spectrum antibacterial effects.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, including those similar to this compound, have demonstrated significant antibacterial and antifungal activities. For instance, studies on other nitro-substituted pyrimidines have shown effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL .

Antitumor Activity

Pyrimidine derivatives are also noted for their antitumor properties. A study highlighted that certain pyrimidine compounds exhibited cytotoxic effects against various cancer cell lines. Although specific data on this compound is limited, its structural analogs have shown promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Evaluation

In a comparative study assessing the antimicrobial efficacy of various pyrimidine derivatives, a compound structurally related to this compound was tested against M. tuberculosis. The results indicated that it possessed a potent activity profile with an MIC value of 16 μg/mL against resistant strains .

Case Study 2: Antitumor Screening

Another investigation focused on the antitumoral properties of nitro-substituted pyrimidines revealed that compounds with similar structural motifs exhibited significant cytotoxicity against breast cancer cell lines. The study suggested that the introduction of fluorinated phenyl groups could enhance the selectivity and potency of these compounds against cancer cells while minimizing toxicity to normal cells .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C13H8F2N2O4 |

| Molecular Weight | 290.21 g/mol |

| Antimicrobial MIC (against TB) | 16 μg/mL |

| Antitumor Activity | Significant against cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.